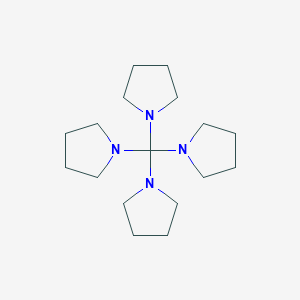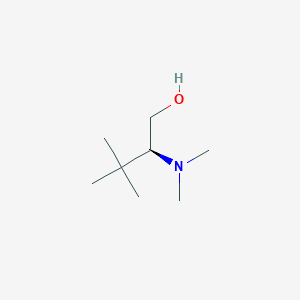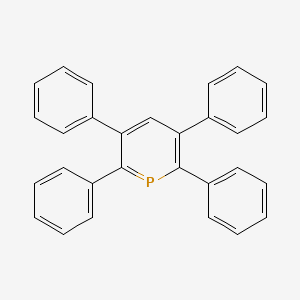
Phosphorin, 2,3,5,6-tetraphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorin, 2,3,5,6-tetraphenyl- is a compound that belongs to the class of phosphorines, which are analogs of pyridine containing a phosphorus atom instead of a nitrogen atom. This compound is of significant interest in research due to its unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 2,3,5,6-tetraphenyl- typically involves the condensation of a pyrylium salt with a phosphine or its equivalent. One common method includes the use of P(CH₂OH)₃ and P(SiMe₃)₃ as reagents . The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.
Industrial Production Methods
While specific industrial production methods for Phosphorin, 2,3,5,6-tetraphenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反応の分析
Types of Reactions
Phosphorin, 2,3,5,6-tetraphenyl- undergoes various chemical reactions, including:
Electrophilic substitution: Similar to other aromatic compounds, it can undergo bromination and acylation reactions.
Coordination chemistry: It can form complexes with metals through the phosphorus center.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) under mild conditions.
Acylation: Often carried out using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products of these reactions include brominated and acylated derivatives of Phosphorin, 2,3,5,6-tetraphenyl-, which can be further utilized in various applications .
科学的研究の応用
Phosphorin, 2,3,5,6-tetraphenyl- has several applications in scientific research:
Chemistry: It is used in the study of aromaticity and coordination chemistry due to its unique electronic properties.
Biology and Medicine: While specific applications in biology and medicine are not extensively documented, its derivatives could potentially be explored for their biological activity.
作用機序
The mechanism by which Phosphorin, 2,3,5,6-tetraphenyl- exerts its effects involves its ability to participate in π-π stacking interactions and coordinate with metal centers. These interactions are crucial for its role in forming stable complexes and contributing to its unique electronic properties .
類似化合物との比較
Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenyl-1,4-dioxin: Studied for its structure and luminescence properties.
Tetraphenyl-1H-pyrrole: Exhibits dual-state luminescent mechanisms.
Uniqueness
Phosphorin, 2,3,5,6-tetraphenyl- is unique due to the presence of a phosphorus atom in its aromatic ring, which imparts distinct electronic properties compared to its nitrogen or carbon analogs. This makes it particularly valuable in the study of aromaticity and coordination chemistry .
特性
CAS番号 |
293309-71-4 |
|---|---|
分子式 |
C29H21P |
分子量 |
400.4 g/mol |
IUPAC名 |
2,3,5,6-tetraphenylphosphinine |
InChI |
InChI=1S/C29H21P/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)30-28(26)24-17-9-3-10-18-24/h1-21H |
InChIキー |
CNEIITMFCADFIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(P=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)

![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
oxophosphanium](/img/structure/B12577850.png)
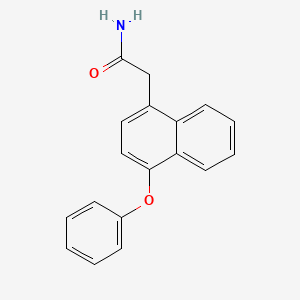
![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
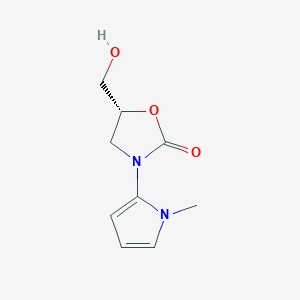

![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)
